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molecular formula C10H22Cl2N2O2 B1454770 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride CAS No. 1198178-56-1

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride

Cat. No. B1454770
M. Wt: 273.2 g/mol
InChI Key: JBGLUXPMWADOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314092B2

Procedure details

To a solution of tert-butyl 4-(3-methoxy-2,2-dimethyl-3-oxopropyl)piperazine-1-carboxylate (58.0 g, 193.08 mmoles) in isopropyl alcohol (150 mL) add a 4M dioxane solution of hydrogen chloride ((4 equiv); 193.08 mL, 772.31 mmoles) over 15 minutes, observing gas evolution and a fine precipitate. Heat at 55° C. for 3 h to give a white precipitate. Cool to 10° C. and collect the white solid by filtration, wash with further isopropyl alcohol (30 mL), then EtOAc. Dry in a vacuum oven at 45° C. for 1 h to give methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride (31 g, 59% yield). MS (m/z): =201.1 (M+1).
Name
tert-butyl 4-(3-methoxy-2,2-dimethyl-3-oxopropyl)piperazine-1-carboxylate
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
193.08 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]([CH3:20])([CH3:19])[CH2:5][N:6]1[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1.O1CCOCC1.[ClH:28]>C(O)(C)C>[ClH:28].[ClH:28].[CH3:19][C:4]([CH3:20])([CH2:5][N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)[C:3]([O:2][CH3:1])=[O:21] |f:4.5.6|

Inputs

Step One
Name
tert-butyl 4-(3-methoxy-2,2-dimethyl-3-oxopropyl)piperazine-1-carboxylate
Quantity
58 g
Type
reactant
Smiles
COC(C(CN1CCN(CC1)C(=O)OC(C)(C)C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
193.08 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white precipitate
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 10° C.
CUSTOM
Type
CUSTOM
Details
collect the white solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with further isopropyl alcohol (30 mL)
CUSTOM
Type
CUSTOM
Details
Dry in a vacuum oven at 45° C. for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CC(C(=O)OC)(CN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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